molecular formula C20H15N3O4S2 B2906574 N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 638138-65-5

N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Cat. No.: B2906574
CAS No.: 638138-65-5
M. Wt: 425.48
InChI Key: BBFSIEPNQMJCNX-NEOBQEPSSA-N
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Description

N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazolidinones. It boasts unique structural features that make it significant for various scientific applications, particularly due to its multifunctional groups and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation reaction of an appropriate thiazolidinone derivative with an aromatic aldehyde. The reaction is usually carried out in an organic solvent such as ethanol, often in the presence of a base like pyridine, under reflux conditions. Specific steps include:

  • Preparation of 2-thioxothiazolidin-4-one through a cyclization reaction.

  • Reaction with 2-methyl-3-phenylallylidene to form the corresponding Schiff base.

  • Nitration to introduce the nitro group on the aromatic ring.

Industrial Production Methods

Industrial-scale production might use similar methods but adapted for larger quantities, ensuring efficient reaction times and yields. Methods like microwave-assisted synthesis could also be employed to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, such as:

  • Oxidation: Oxidative cleavage of double bonds or the thioxo group.

  • Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.

  • Substitution: Nucleophilic substitution on the aromatic ring, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: Using agents like potassium permanganate.

  • Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: Base such as sodium hydride for nucleophilic substitution.

Major Products

  • Oxidation: Products like oxo derivatives.

  • Reduction: Aminobenzamide derivatives.

  • Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

The compound is valuable in synthetic organic chemistry for developing novel reactions and studying reaction mechanisms.

Biology

It shows promise in biological applications due to its potential antibacterial and antifungal properties. Studies have indicated its effectiveness against certain bacterial strains.

Medicine

In pharmacological research, it is investigated for its potential as an anti-inflammatory and anticancer agent.

Industry

In industrial applications, it may serve as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Biological Pathways: It can inhibit enzymes or interact with bacterial cell walls, leading to antibacterial activity.

  • Molecular Targets: It may target specific proteins or receptors involved in inflammatory pathways or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidin-4-one derivatives.

  • Other nitrobenzamide compounds.

  • Schiff bases with similar structural motifs.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and biological activity profiles. Unlike simpler analogs, this compound's multi-faceted structure enables a broader range of interactions and applications.

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Properties

IUPAC Name

N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S2/c1-13(10-14-6-3-2-4-7-14)11-17-19(25)22(20(28)29-17)21-18(24)15-8-5-9-16(12-15)23(26)27/h2-12H,1H3,(H,21,24)/b13-10+,17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFSIEPNQMJCNX-NEOBQEPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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